methyl 4-bromo-2-isocyanatobenzoate
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Overview
Description
Methyl 4-bromo-2-isocyanatobenzoate: is an organic compound with the molecular formula C9H6BrNO3 It is a derivative of benzoic acid, featuring a bromine atom and an isocyanate group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-bromo-2-isocyanatobenzoate can be synthesized through various methods. One common approach involves the reaction of methyl 4-bromo-2-aminobenzoate with phosgene or triphosgene to introduce the isocyanate group. The reaction typically occurs in the presence of a base such as triethylamine and a solvent like dichloromethane under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. Safety measures are crucial due to the use of hazardous reagents like phosgene.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-bromo-2-isocyanatobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Addition Reactions: The isocyanate group can react with nucleophiles like alcohols or amines to form carbamates or ureas.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or primary amines in solvents like dimethylformamide (DMF) at elevated temperatures.
Addition Reactions: Alcohols or amines in the presence of a base like triethylamine in solvents such as dichloromethane.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed:
Substitution Reactions: New aromatic compounds with different functional groups replacing the bromine atom.
Addition Reactions: Carbamates or ureas.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
Methyl 4-bromo-2-isocyanatobenzoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to form various bioactive structures.
Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-bromo-2-isocyanatobenzoate involves its reactive functional groups:
Isocyanate Group: Reacts with nucleophiles to form stable carbamate or urea linkages, which can modify biological molecules or materials.
Bromine Atom:
Comparison with Similar Compounds
Methyl 4-isocyanatobenzoate: Lacks the bromine atom, making it less reactive in substitution reactions.
Methyl 4-bromo-2-methoxybenzoate: Contains a methoxy group instead of an isocyanate group, altering its reactivity and applications.
Uniqueness: Methyl 4-bromo-2-isocyanatobenzoate is unique due to the presence of both a bromine atom and an isocyanate group, providing a versatile platform for various chemical transformations and applications in different fields .
Properties
CAS No. |
1312446-90-4 |
---|---|
Molecular Formula |
C9H6BrNO3 |
Molecular Weight |
256.1 |
Purity |
95 |
Origin of Product |
United States |
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